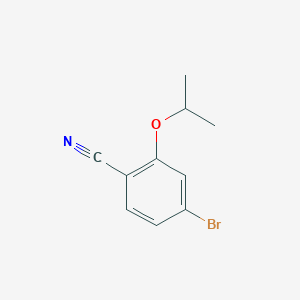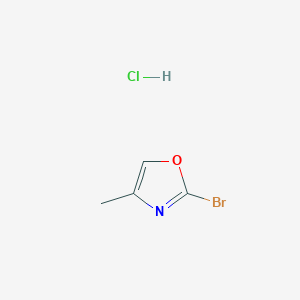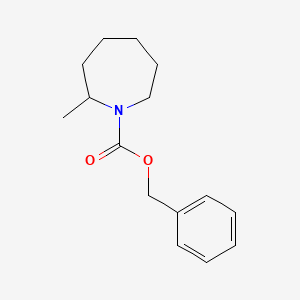
4-Bromo-2-isopropoxybenzonitrile
Descripción general
Descripción
“4-Bromo-2-isopropoxybenzonitrile” is a chemical compound with the molecular formula C10H10BrNO . It is used for research purposes.
Molecular Structure Analysis
The molecular structure of “4-Bromo-2-isopropoxybenzonitrile” consists of 10 carbon atoms, 10 hydrogen atoms, 1 bromine atom, and 1 nitrogen atom .
Aplicaciones Científicas De Investigación
Synthesis and Intermediate Applications
- The compound has been utilized as an important intermediate in the synthesis of various biologically active compounds. For instance, a study detailed the synthesis of 3-bromo-4-isobutyloxyphenyl carbothioamide, an intermediate in many biologically active compounds such as febuxostat, from commercially available precursors through bromination, oxyalkylation, and thioamidation processes. The total yield of this synthesis process was reported to be 49.2% (Wang et al., 2016).
Environmental Degradation and Toxicology
- The degradation and environmental fate of bromoxynil, a halogenated aromatic nitrile herbicide related to the compound , were studied under various anaerobic conditions. It was found that bromoxynil is degraded under methanogenic, sulfidogenic, and Fe(III)-reducing conditions but remained stable under denitrifying conditions. This study provides insights into the biodegradation pathways of halogenated aromatic nitriles in the environment (Knight et al., 2003).
Theoretical and Spectroscopic Investigations
- An experimental and theoretical study focused on 4-Bromo-3-methylbenzonitrile, closely related to 4-Bromo-2-isopropoxybenzonitrile, examined its electronic structure, vibrational properties, and other characteristics using Density Functional Theory (DFT). The study provided detailed insights into the molecular geometry, vibrational frequencies, and thermodynamic properties of the compound, which can be relevant for understanding similar brominated benzonitriles (Shajikumar & Raman, 2018).
Material Properties and Crystallography
- Research into the bending properties of 4-halobenzonitrile crystals, which include derivatives similar to 4-Bromo-2-isopropoxybenzonitrile, revealed insights into their mechanical flexibility and crystal structure. This study could have implications for the development of new materials with tailored mechanical properties (Veluthaparambath et al., 2022).
Direcciones Futuras
Propiedades
IUPAC Name |
4-bromo-2-propan-2-yloxybenzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrNO/c1-7(2)13-10-5-9(11)4-3-8(10)6-12/h3-5,7H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVNQIMNRAKEMJH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=C(C=CC(=C1)Br)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-2-isopropoxybenzonitrile | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4-[2-(1H-pyrazol-1-yl)ethoxy]benzene-1-sulfonyl chloride](/img/structure/B1381534.png)
![3-Bromo-2-(trifluoromethyl)imidazo[1,2-a]pyrimidine](/img/structure/B1381536.png)



![5-bromo-4-fluoro-1-methyl-1H-benzo[d][1,2,3]triazole](/img/structure/B1381542.png)
![3-Bromo-4-chloro-1-[(4-methoxyphenyl)methyl]-1H-pyrazolo[3,4-b]pyridine](/img/structure/B1381543.png)
![2-(Bromomethyl)-6-methyl-1H-benzo[d]imidazole](/img/structure/B1381544.png)
![tert-Butyl 3-(hydroxymethyl)-1-isopropyl-4,5-dihydro-1H-pyrazolo[3,4-c]pyridine-6(7H)-carboxylate](/img/structure/B1381546.png)

![1H,1'H-[5,5'-Biindene]-1,1',3,3'(2H,2'H)-tetraone](/img/structure/B1381551.png)

